N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
Description
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinoline scaffold substituted with a thiophene-2-carbonyl group at the 1-position and a benzenesulfonamide moiety at the 7-position. The tetrahydroquinoline core provides structural rigidity, while the thiophene and sulfonamide groups contribute to its electronic and hydrogen-bonding properties. This compound is of interest in medicinal chemistry due to the sulfonamide group’s prevalence in enzyme inhibitors and the thiophene ring’s role in modulating pharmacokinetics .
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(19-9-5-13-26-19)22-12-4-6-15-10-11-16(14-18(15)22)21-27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14,21H,4,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYVWKXVSZWGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
Methodology :
- N-Acylation : 2-Nitrophenylacetamide derivatives are acylated with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen.
- Cyclodehydration : Phosphorus oxychloride (POCl₃) catalyzes intramolecular cyclization at 80°C, yielding 3,4-dihydroquinoline.
- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the dihydroquinoline to tetrahydroquinoline.
Optimization :
- Yield : 68–72% after three steps
- Diastereoselectivity : Cis-configuration at C-2 and C-4 is favored due to steric control during hydrogenation.
Benzenesulfonamide Formation
The sulfonamide group is installed via nucleophilic substitution:
Sulfonylation of Primary Amine
Procedure :
- Substrate : N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]amine
- Sulfonylating Agent : Benzenesulfonyl chloride (1.5 equiv)
- Base : Pyridine (3.0 equiv) in anhydrous DCM at 0°C → 25°C
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/ethyl acetate 3:1)
Critical Parameters :
- Temperature Control : <10°C during reagent addition prevents side reactions
- Moisture Exclusion : Anhydrous conditions ensure reagent stability
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
Overall Yield : 42–45% (four steps)
Alternative Methodologies
Palladium-Catalyzed C–N Coupling
Buchwald-Hartwig Amination :
Reductive Amination
Procedure :
- Condense 7-nitro-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline with benzenesulfonamide using TiCl₄
- Reduce nitro group with Zn/HCl
Advantage : Avoids separate sulfonylation step
Yield : 58%
Analytical Characterization Data
Critical spectroscopic data confirm successful synthesis:
¹H-NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, NH)
- δ 7.82–7.35 (m, 9H, aromatic)
- δ 4.12 (q, 2H, J = 6.8 Hz, CH₂-thiophene)
- δ 3.02 (t, 2H, J = 5.2 Hz, tetrahydroquinoline CH₂)
IR (KBr) :
- 1675 cm⁻¹ (C=O, thiophene carbonyl)
- 1320 cm⁻¹ (S=O symmetric stretch)
- 1155 cm⁻¹ (S=O asymmetric stretch)
HRMS (ESI+) :
Challenges and Mitigation Strategies
Epimerization at C-4
Issue : Base-mediated racemization during sulfonylation
Solution : Use weaker bases (pyridine instead of Et₃N) and lower temperatures
Thiophene Ring Oxidation
Issue : Peroxide formation in THF
Solution : Degas solvents with N₂ and add BHT (0.1% w/w) as stabilizer
Chemical Reactions Analysis
Types of Reactions
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The compound's mechanism of action may involve inhibition of specific enzymes critical for microbial survival, disrupting cellular processes such as DNA replication or protein synthesis.
Enzyme Inhibition
This compound has shown promise in inhibiting enzymes associated with various diseases. For instance:
- Enzyme Targets : It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
- Potential Applications : Such inhibition can be crucial in developing therapeutics for conditions like cancer or bacterial infections.
Drug Development
Due to its structural complexity and biological activity, this compound serves as a lead compound for further drug development. Researchers are exploring its potential as a scaffold for designing novel therapeutic agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Evaluation | Demonstrated significant activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Enzyme Inhibition | Identified as an effective inhibitor of specific kinases involved in cancer progression. |
| Study 3 | Drug Development | Highlighted as a promising candidate for further modifications to enhance efficacy and reduce toxicity. |
Mechanism of Action
The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide and its analogs:
Notes:
- The target compound’s logP is estimated based on structural similarity.
- Substituent Effects: Replacing the benzene ring’s hydrogen with chlorine (4-Cl or 3-Cl) enhances steric and electronic effects, which may influence receptor binding. In contrast, morpholine/piperidine-carbonyl derivatives () introduce bulkier, more polar groups, likely improving water solubility and target affinity .
- Biological Relevance: Sulfonamide-containing compounds are often associated with enzyme inhibition (e.g., carbonic anhydrase), while morpholine derivatives () are explored as mTOR inhibitors. The thiophene moiety in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets .
Biological Activity
N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide is a complex organic compound that combines a thiophene ring with a tetrahydroquinoline moiety. This unique structure suggests potential for diverse biological activities, which have been explored in various studies.
Chemical Structure and Properties
The compound features:
- Thiophene Ring : Known for its role in various biological activities.
- Tetrahydroquinoline Moiety : Associated with pharmacological properties.
- Benzenesulfonamide Group : Enhances solubility and bioavailability.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and related derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiophene + Tetrahydroquinoline + Benzenesulfonamide | Antimicrobial, Anticancer |
| 5-Ethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide | Thiophene + Tetrahydroquinoline | Potent nNOS inhibitor |
| 5-Amino-3-(4-methylphenyl)-1H-pyrazole | Pyrazole ring | Antitumor activity |
| 4-(Thiophen-2-carbonyl)phenol | Simple thiophenic structure | Antioxidant properties |
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit nitric oxide synthase (nNOS), suggesting a potential role in cardiovascular therapies.
- Interaction with DNA/RNA : Some studies indicate that thiophene derivatives can intercalate with nucleic acids, leading to anticancer effects.
Case Studies and Research Findings
Several research efforts have focused on the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant inhibition zone compared to control groups.
-
Anticancer Activity Evaluation :
- In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis in a concentration-dependent manner. The IC50 values were calculated to be around 20 µM for certain cancer types.
-
Pharmacokinetic Studies :
- Research on the pharmacokinetics revealed that the compound has favorable absorption and distribution characteristics. It was noted to have a half-life suitable for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide, and how can reaction conditions be optimized?
- Answer: The synthesis typically involves multi-step pathways:
Sulfonamide coupling: Reacting a tetrahydroquinoline precursor with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Thiophene-2-carbonyl introduction: Acylation of the tetrahydroquinoline nitrogen using thiophene-2-carbonyl chloride, requiring precise temperature control (0–5°C) to avoid side reactions .
- Optimization: Key factors include solvent choice (e.g., DCM for acylation), reaction time (monitored via TLC/HPLC), and stoichiometric ratios (1.2–1.5 equivalents of acylating agents). HPLC purification (>95% purity) is critical for isolating the final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?
- Answer:
- 1H/13C NMR: Confirms the presence of the tetrahydroquinoline core (e.g., δ 2.8–3.5 ppm for CH2 groups), benzenesulfonamide aromatic protons (δ 7.5–8.0 ppm), and thiophene protons (δ 7.2–7.4 ppm) .
- IR Spectroscopy: Identifies functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹ for sulfonamide, C=O at ~1680 cm⁻¹ for the thiophene carbonyl) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z ~467.12) and fragmentation patterns .
Q. What preliminary pharmacological activities are associated with this compound’s structural features?
- Answer: The tetrahydroquinoline scaffold and sulfonamide group are linked to interactions with enzymes (e.g., cyclooxygenase-2) and receptors (e.g., serotonin receptors). The thiophene moiety may enhance lipophilicity and target binding. Preliminary in vitro assays suggest potential anti-inflammatory or anticancer activity, though dose-response studies are needed .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Answer:
- Variable Substituents: Modify the benzene ring (e.g., electron-withdrawing groups like -NO2 or -CF3) or thiophene moiety (e.g., methyl/fluoro substitutions) to assess effects on potency .
- Biological Assays: Use receptor-binding assays (e.g., radioligand displacement) and cellular models (e.g., cancer cell lines) to quantify IC50 values. Cross-compare with analogues (e.g., furan vs. thiophene derivatives) .
- Computational Modeling: Docking studies (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs, guiding rational design .
Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?
- Answer:
- Reproducibility Checks: Standardize reaction conditions (e.g., inert atmosphere, solvent purity) and validate protocols via independent replication .
- Data Normalization: Account for assay variability (e.g., cell passage number, serum concentration) by including positive controls (e.g., celecoxib for COX-2 inhibition) .
- Meta-Analysis: Aggregate data from structurally similar compounds (e.g., tetrahydroisoquinoline sulfonamides) to identify trends in reactivity or activity .
Q. How can the compound’s metabolic stability and toxicity profile be evaluated preclinically?
- Answer:
- In Vitro Metabolism: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor metabolites via LC-MS/MS .
- Toxicity Screening:
- Cytotoxicity: MTT/WST-1 assays in HEK293 or HepG2 cells.
- hERG Inhibition: Patch-clamp assays to evaluate cardiac risk .
- Pharmacokinetics: Oral bioavailability and half-life in rodent models, with plasma concentration measured via HPLC .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing the tetrahydroquinoline core, and how are they mitigated?
- Answer:
- Challenge: Low regioselectivity during cyclization of the tetrahydroquinoline ring.
- Solution: Use Lewis acids (e.g., BF3·Et2O) to direct cyclization and reduce byproducts. Monitor reaction progress via NMR to isolate intermediates .
Q. How do solvent polarity and temperature affect the stability of the sulfonamide group during synthesis?
- Answer: Polar aprotic solvents (e.g., DMF) stabilize sulfonamide intermediates but may hydrolyze the thiophene carbonyl. Low temperatures (0–10°C) and anhydrous conditions are critical for both steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
